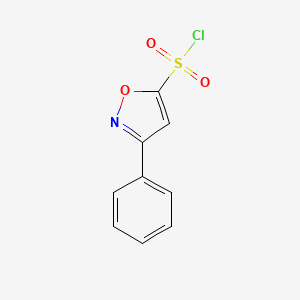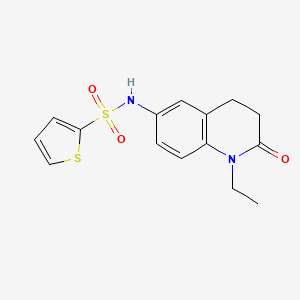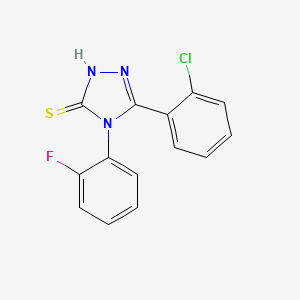![molecular formula C17H16N2O B2548830 N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide CAS No. 2411239-94-4](/img/structure/B2548830.png)
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide, also known as Compound 14, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein in the body, making it a promising candidate for the development of new drugs and therapies.
作用机制
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 works by inhibiting the activity of a specific protein in the body, known as bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overactivity has been linked to various diseases, including cancer and inflammatory disorders. By inhibiting the activity of BRD4, N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is able to modulate gene expression and cellular activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and cognition. Finally, it has been shown to modulate the activity of immune cells, leading to changes in the immune response.
实验室实验的优点和局限性
One of the major advantages of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in various diseases. Additionally, its small size and ease of synthesis make it a convenient compound to work with in the lab. However, one of the limitations of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for the study of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14. One area of interest is the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Another area of interest is the study of its effects on the immune system, which may lead to the development of new treatments for autoimmune disorders. Finally, the study of its effects on the brain may lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 involves several steps, including the reaction of 4-bromopyridine with phenylacetylene, followed by the addition of but-2-ynoic acid and subsequent purification. The process has been optimized to produce high yields of pure N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14, making it a viable option for large-scale production.
科学研究应用
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders. Finally, it has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune disorders.
属性
IUPAC Name |
N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-5-17(20)19-13(2)14-7-9-15(10-8-14)16-6-4-11-18-12-16/h4,6-13H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYGIJLLKYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

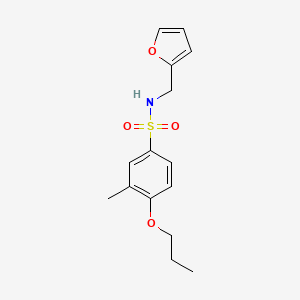
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)
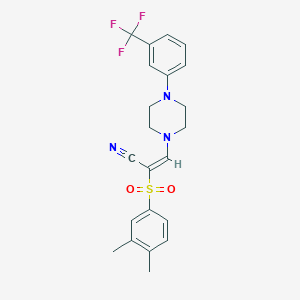
![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)
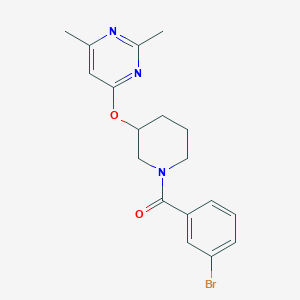
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)
